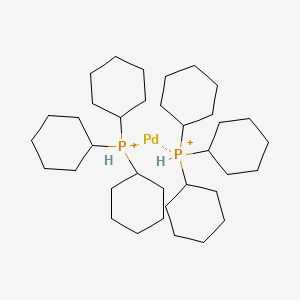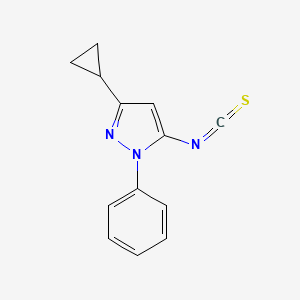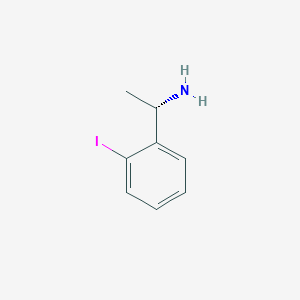
(S)-1-(2-Iodophenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Iodophenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an iodine atom attached to the phenyl ring and an amine group attached to the ethanamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Iodophenyl)ethanamine typically involves the iodination of a phenethylamine precursor. One common method is the Sandmeyer reaction, where the amino group of the phenethylamine is converted to a diazonium salt, which is then displaced by an iodide ion . The reaction conditions often involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(S)-1-(2-Iodophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form the corresponding phenethylamine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or sodium cyanide.
Major Products
Oxidation: Imines or nitriles.
Reduction: Phenethylamine.
Substitution: Hydroxyphenethylamine or cyanophenethylamine.
科学研究应用
(S)-1-(2-Iodophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for radiolabeled compounds in imaging studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (S)-1-(2-Iodophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine atom may play a role in enhancing the compound’s binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Phenethylamine: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-Iodoamphetamine: Similar structure but with a methyl group on the amine, leading to different pharmacological properties.
2-Iodophenethylamine: Similar but lacks the stereochemistry of (S)-1-(2-Iodophenyl)ethanamine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
属性
分子式 |
C8H10IN |
|---|---|
分子量 |
247.08 g/mol |
IUPAC 名称 |
(1S)-1-(2-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H10IN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 |
InChI 键 |
WIBCSGJAVSVSPB-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1I)N |
规范 SMILES |
CC(C1=CC=CC=C1I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



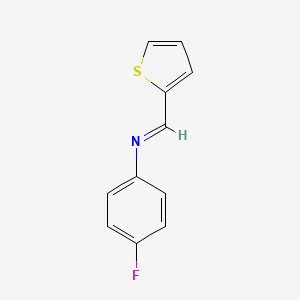

![Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium](/img/structure/B13912134.png)
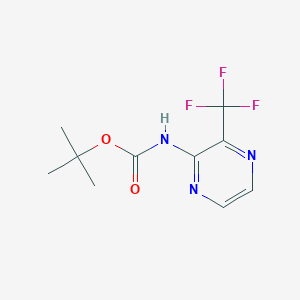
![[3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13912139.png)
![2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13912141.png)
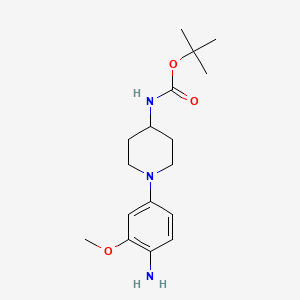
![Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate](/img/structure/B13912148.png)
![(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13912151.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)
